Bis(3-Pentyl) Phthalate: Comprehensive Technical Guide on Physicochemical Properties, Analytical Methodologies, and Toxicological Mechanisms
Bis(3-Pentyl) Phthalate: Comprehensive Technical Guide on Physicochemical Properties, Analytical Methodologies, and Toxicological Mechanisms
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Bis(3-pentyl) phthalate (CAS: 123518-33-2) is a specialized structural isomer within the broader class of dialkyl phthalate esters[1]. While linear phthalates like di-n-pentyl phthalate (DPP) have been extensively characterized, the branching at the 3-position of the pentyl chain in bis(3-pentyl) phthalate alters its thermodynamic stability, enzymatic cleavage rates, and chromatographic behavior[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating analytical protocol for its quantification, and details the mechanistic pathways of its endocrine-disrupting potential.
Chemical Identity and Physicochemical Characteristics
The structural uniqueness of bis(3-pentyl) phthalate lies in its secondary alcohol linkages. The esterification of phthalic acid with 3-pentanol creates a bulky microenvironment around the carbonyl carbons. This steric hindrance plays a critical role in both its physical properties (e.g., reduced volatility compared to linear isomers) and its biological interactions.
Quantitative Data Summary
The following table summarizes the core physical and chemical parameters of bis(3-pentyl) phthalate, critical for predictive modeling in pharmacokinetics and environmental partitioning.
| Property | Value | Source / Methodology |
| IUPAC Name | 1,2-bis(pentan-3-yl) benzene-1,2-dicarboxylate | IUPAC Nomenclature[3] |
| CAS Registry Number | 123518-33-2 | Chemical Databases[1] |
| Molecular Formula | C18H26O4 | Elemental Analysis[3] |
| Molecular Weight | 306.40 g/mol | Mass Spectrometry[3] |
| SMILES String | CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC | Cheminformatics[3] |
| Log Kow (Octanol/Water) | ~5.6 (Estimated) | QSAR Predictive Modeling |
| Physical State | Viscous Liquid | Extrapolated from dialkyl homologs |
Analytical Methodology: High-Resolution GC-MS/MS Protocol
Detecting specific branched isomers of phthalates in complex biological or environmental matrices requires high specificity to avoid false positives from ubiquitous linear isomers. The following protocol outlines a self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow.
Step-by-Step Extraction and Quantification
Step 1: Matrix Preparation and Isotope Spiking
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Procedure: Aliquot 1.0 mL of the sample into a pre-baked (400°C for 4 hours) glass centrifuge tube. Spike the matrix with 10 µL of 100 ng/mL bis(3-pentyl) phthalate-d4 internal standard[4].
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Causality & Expertise: Phthalates are ubiquitous plasticizers found in standard laboratory consumables. Using pre-baked glassware is a critical self-validating step to eliminate background contamination. The deuterated internal standard (bis(3-pentyl) phthalate-d4)[5] is chemically identical to the analyte but features a +4 Da mass shift. This corrects for any analyte loss during extraction and normalizes matrix-induced ionization suppression in the mass spectrometer.
Step 2: Liquid-Liquid Extraction (LLE)
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Procedure: Add 2.0 mL of HPLC-grade Hexane. Vortex vigorously for 5 minutes, then centrifuge at 3000 × g for 10 minutes to achieve phase separation.
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Causality & Expertise: Bis(3-pentyl) phthalate is highly lipophilic (Log Kow ~5.6). Hexane selectively partitions the non-polar phthalate into the organic phase while precipitating proteins and leaving polar interferents trapped in the aqueous phase.
Step 3: Concentration and Solvent Exchange
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Procedure: Transfer the upper hexane layer to a clean, baked glass vial. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute in 100 µL of Isooctane.
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Causality & Expertise: Nitrogen blowdown concentrates the analyte to meet stringent Limits of Detection (LOD). Isooctane is chosen for reconstitution because its lower volatility relative to hexane prevents rapid evaporation in the autosampler vial, ensuring injection volume reproducibility over long analytical sequences.
Step 4: GC-MS/MS Acquisition
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Procedure: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Utilize a temperature ramp starting at 80°C (hold 1 min), ramping at 15°C/min to 280°C (hold 5 min). Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV using Multiple Reaction Monitoring (MRM).
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Causality & Expertise: The HP-5MS column (5% phenyl methyl siloxane) provides optimal selectivity for mid-polar esters. While EI typically produces a ubiquitous m/z 149 fragment (protonated phthalic anhydride) for all phthalates, utilizing MRM mode isolates the specific precursor-to-product ion transitions unique to the 3-pentyl branching. This eliminates false positives from co-eluting linear phthalate isomers.
Analytical Workflow Visualization
Figure 1: Step-by-step GC-MS/MS analytical workflow for the quantification of bis(3-pentyl) phthalate.
Toxicokinetics and Endocrine Disruption Mechanisms
Understanding the toxicity of bis(3-pentyl) phthalate requires analyzing its metabolic fate. Phthalate diesters are not the primary toxic agents; rather, their monoester metabolites drive physiological disruption.
Metabolic Cleavage and Steric Hindrance
Unlike primary dialkyl phthalates, which are rapidly hydrolyzed by non-specific lipases in the gastrointestinal tract and liver, the secondary ester linkage in bis(3-pentyl) phthalate introduces significant steric hindrance. This bulky microenvironment around the carbonyl carbon slows the rate of nucleophilic attack by esterase active sites. Consequently, while it still metabolizes to the active monoester—mono(3-pentyl) phthalate —the altered pharmacokinetic profile can extend the biological half-life of the parent compound in systemic circulation.
Mechanism of Action: Anti-Androgenic Effects
Once formed, mono(3-pentyl) phthalate acts as an endocrine-disrupting chemical (EDC). The primary mechanism of action involves the antagonism of the Androgen Receptor (AR) and the inappropriate activation of Peroxisome Proliferator-Activated Receptors (PPARγ).
This receptor interference triggers a cascade that down-regulates the transcription of critical steroidogenic enzymes—specifically, Steroidogenic Acute Regulatory protein (StAR) and Cytochrome P450 11A1 (Cyp11a1). The suppression of these enzymes halts the conversion of cholesterol to pregnenolone, ultimately leading to a severe decrease in fetal and adult testosterone biosynthesis.
Toxicological Pathway Visualization
Figure 2: Mechanistic pathway of bis(3-pentyl) phthalate-induced endocrine disruption.
References
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Title: 1,2-bis(pentan-3-yl) benzene-1,2-dicarboxylate - C18H26O4 Source: Chem-Space URL: [Link]
